2-(4-ethylphenyl)-N-(4-methylphenyl)quinoline-4-carboxamide
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Overview
Description
2-(4-ethylphenyl)-N-(4-methylphenyl)quinoline-4-carboxamide is an organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ethylphenyl)-N-(4-methylphenyl)quinoline-4-carboxamide typically involves the following steps:
Formation of Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
Substitution Reactions: The 4-ethylphenyl and 4-methylphenyl groups can be introduced through Friedel-Crafts alkylation reactions. This involves the reaction of the quinoline core with ethylbenzene and methylbenzene in the presence of a Lewis acid catalyst such as aluminum chloride.
Amidation: The final step involves the formation of the carboxamide group. This can be achieved by reacting the substituted quinoline with an appropriate amine (e.g., 4-methylaniline) in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl and methyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction of the quinoline core can yield dihydroquinoline derivatives, which may have different biological activities.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the quinoline ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
Oxidation: Formation of 4-ethylbenzaldehyde or 4-ethylbenzoic acid.
Reduction: Formation of 1,2-dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Its interactions with biological macromolecules can provide insights into new therapeutic targets.
Medicine: Potential lead compound for drug development. Its structure can be modified to enhance its pharmacological properties and reduce toxicity.
Industry: Used in the development of new materials, such as organic semiconductors or dyes, due to its conjugated system and electronic properties.
Mechanism of Action
The mechanism of action of 2-(4-ethylphenyl)-N-(4-methylphenyl)quinoline-4-carboxamide depends on its specific application. In a biological context, it may interact with various molecular targets, such as enzymes, receptors, or DNA. The quinoline core can intercalate into DNA, disrupting replication and transcription processes. Additionally, the compound may inhibit specific enzymes by binding to their active sites, thereby blocking their catalytic activity.
Comparison with Similar Compounds
Similar Compounds
2-phenylquinoline-4-carboxamide: Lacks the ethyl and methyl substitutions, which may affect its biological activity and chemical reactivity.
2-(4-methylphenyl)quinoline-4-carboxamide: Similar structure but without the ethyl group, potentially leading to different pharmacokinetic properties.
2-(4-ethylphenyl)quinoline-4-carboxamide: Lacks the methyl group, which may influence its interaction with biological targets.
Uniqueness
2-(4-ethylphenyl)-N-(4-methylphenyl)quinoline-4-carboxamide is unique due to the presence of both 4-ethylphenyl and 4-methylphenyl groups. These substitutions can significantly impact its chemical and biological properties, making it a valuable compound for research and development. The combination of these groups with the quinoline core provides a distinct structure that can be exploited for various applications.
Properties
Molecular Formula |
C25H22N2O |
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Molecular Weight |
366.5 g/mol |
IUPAC Name |
2-(4-ethylphenyl)-N-(4-methylphenyl)quinoline-4-carboxamide |
InChI |
InChI=1S/C25H22N2O/c1-3-18-10-12-19(13-11-18)24-16-22(21-6-4-5-7-23(21)27-24)25(28)26-20-14-8-17(2)9-15-20/h4-16H,3H2,1-2H3,(H,26,28) |
InChI Key |
NGVYXEAQLZWFGP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC=C(C=C4)C |
Origin of Product |
United States |
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